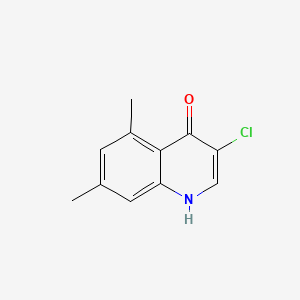

3-Chloro-5,7-dimethylquinolin-4(1H)-one

説明

特性

CAS番号 |

1204812-09-8 |

|---|---|

分子式 |

C11H10ClNO |

分子量 |

207.657 |

IUPAC名 |

3-chloro-5,7-dimethyl-1H-quinolin-4-one |

InChI |

InChI=1S/C11H10ClNO/c1-6-3-7(2)10-9(4-6)13-5-8(12)11(10)14/h3-5H,1-2H3,(H,13,14) |

InChIキー |

PVPXCDCFSWTMKQ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C(=C1)NC=C(C2=O)Cl)C |

同義語 |

3-Chloro-5,7-dimethyl-4-hydroxyquinoline |

製品の起源 |

United States |

類似化合物との比較

Substituent Analysis and Structural Variations

The biological and physicochemical properties of quinolinones are highly dependent on substituent type, position, and electronic effects. Key analogs for comparison include:

Key Observations :

- Halogen vs. Alkyl Groups : Chloro and fluoro substituents increase electronegativity and lipophilicity compared to methyl groups, impacting membrane permeability and target binding. For example, ELQ analogs with fluoro substituents exhibit higher logP values, correlating with enhanced antimalarial potency .

- Positional Effects : Methyl groups at C5 and C7 in the target compound may sterically hinder interactions compared to smaller halogens (e.g., F, Cl) at the same positions.

- Core Variation: Quinolin-4(1H)-one vs. quinolin-2(1H)-one scaffolds influence hydrogen-bonding patterns and bioavailability.

Physicochemical Properties

Lipophilicity (logP) is a critical parameter for drug-likeness. Selected data from ELQ analogs:

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Chloro-5,7-dimethylquinolin-4(1H)-one?

A robust synthesis involves cyclization of substituted aniline precursors followed by halogenation. For example:

Cyclization : React 5,7-dimethyl-1H-quinolin-4-one with phosphorus oxychloride (POCl₃) under reflux to introduce a chlorine atom at position 3 .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis.

Key reagents : NaH in DMF for alkylation steps, chloroiodopropane for introducing side chains .

Q. Which spectroscopic techniques are critical for characterizing quinolinone derivatives like 3-Chloro-5,7-dimethylquinolin-4(1H)-one?

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign signals using DEPT-135 and HSQC to resolve methyl groups (δ 2.3–2.6 ppm) and aromatic protons (δ 7.0–8.5 ppm). Chlorine substituents deshield adjacent carbons .

- Mass Spectrometry :

- HRMS : Confirm molecular formula (e.g., [M+H]⁺ at m/z 224.0512 for C₁₁H₁₀ClNO).

- IR Spectroscopy :

- Detect carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in cytotoxicity data between studies be resolved?

Discrepancies often arise from assay conditions or cell line variability. Mitigate issues by:

Standardization : Use triplicate assays with controls (e.g., doxorubicin as a positive control) .

Statistical rigor : Calculate IC₅₀/CC₅₀ via Probit analysis and validate with ANOVA (α = 0.05) to confirm significance .

Cross-validation : Compare results across multiple cell lines (e.g., HeLa, MCF-7) and replicate studies .

Q. What crystallographic tools and validation protocols ensure accurate structural determination?

- Software workflow :

- Validation :

Q. How to design structure-activity relationship (SAR) studies for quinolinone analogs?

Structural modifications :

- Vary substituents at positions 3 (Cl), 5 (CH₃), and 7 (CH₃) to assess electronic/steric effects.

- Compare with analogs (e.g., 3-bromo or 3-fluoro derivatives) .

Biological testing :

- Screen for antimicrobial activity (MIC against E. coli), anticancer potential (apoptosis assays), or kinase inhibition .

Data analysis :

- Use molecular docking (MOE software) to correlate activity with binding affinity .

Q. What statistical methods are essential for interpreting bioassay data?

- Dose-response curves : Fit data to sigmoidal models (GraphPad Prism) for IC₅₀ determination.

- Error handling : Report SEM and use Tukey’s post-hoc test for pairwise comparisons .

- Multivariate analysis : PCA to identify dominant variables in high-throughput screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。